(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

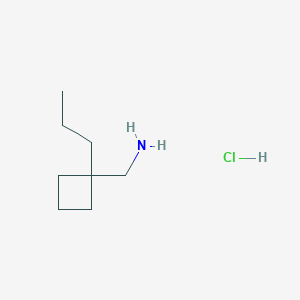

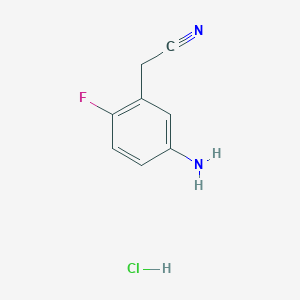

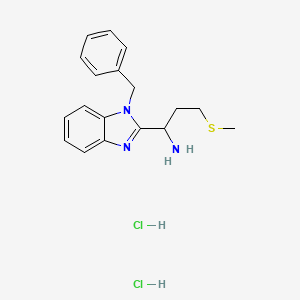

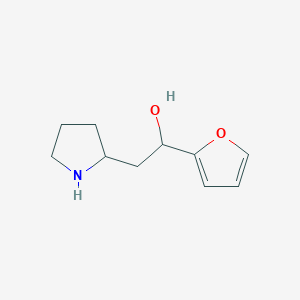

“(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride” is a chemical compound with the molecular formula C8H8ClFN2 . It is a derivative of acetonitrile, a compound widely used in the synthesis of various organic compounds .

Molecular Structure Analysis

The molecular structure of “(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride” consists of a phenyl ring (a hexagonal carbon ring) with an amino group (NH2) and a fluorine atom attached. The phenyl ring is also attached to an acetonitrile group (CH2CN), and the entire molecule is associated with a hydrochloride (HCl) group .Aplicaciones Científicas De Investigación

Cancer Chemotherapy

- Fluorinated Pyrimidines in Cancer Treatment: Research on fluorinated compounds, like 5-fluorouracil (5-FU), highlights their significance in cancer chemotherapy. These compounds are used for palliation in patients with advanced cancer, particularly affecting the breast and gastrointestinal tract. The mechanism involves inhibiting thymidylate synthase, crucial for DNA synthesis in rapidly dividing cells, indicating potential research avenues for related fluorinated compounds (Heidelberger & Ansfield, 1963).

Analytical Chemistry

- Hydrophilic Interaction Chromatography (HILIC): The study of HILIC, a technique for separating polar, weakly acidic, or basic samples, mentions the use of acetonitrile-rich mobile phases. This method could be relevant for analyzing compounds like (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride due to its polar nature. The technique enhances ionization efficiency in mass spectrometry, suggesting its utility in the detailed analysis of similar compounds (Jandera, 2011).

Molecular and Pharmacological Research

- Mechanisms of Fluorinated Compounds: Studies on fluorinated compounds, such as chlorogenic acid and 5-FU, often focus on their pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. These findings suggest areas of research for (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride, particularly in exploring its molecular interactions and potential therapeutic effects (Naveed et al., 2018).

Propiedades

IUPAC Name |

2-(5-amino-2-fluorophenyl)acetonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2.ClH/c9-8-2-1-7(11)5-6(8)3-4-10;/h1-2,5H,3,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSXQNLEMSZGBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CC#N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1378109.png)

![2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal](/img/structure/B1378113.png)

![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one](/img/structure/B1378120.png)

![2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1378123.png)

![1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378127.png)

![benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B1378131.png)